tert-Butylsulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

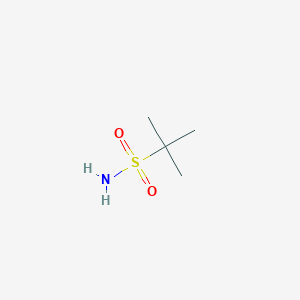

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSQKNYHPYZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373838 | |

| Record name | tert-Butylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34813-49-5 | |

| Record name | tert-Butylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl)sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of tert-Butylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of tert-butylsulfonamide, a key building block in synthetic and medicinal chemistry. The document details the primary synthetic routes, including the preparation of its crucial precursor, tert-butylsulfinamide, and its subsequent oxidation. Experimental protocols with quantitative data are presented in a structured format. Additionally, this guide explores the historical context of its discovery and its applications in drug development. Visual aids in the form of diagrams are provided to illustrate key synthetic pathways and logical relationships, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

This compound is a primary sulfonamide that has garnered significant interest in organic synthesis and medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The tert-butyl group imparts unique steric and electronic properties, influencing the compound's reactivity and the pharmacological profile of molecules in which it is incorporated. This guide will delve into the core aspects of its synthesis and discovery, providing researchers with the necessary information for its preparation and application.

Discovery and Significance

The development of synthetic methodologies for this compound is closely linked to the pioneering work on its precursor, tert-butylsulfinamide. Chiral tert-butylsulfinamide, introduced by Jonathan A. Ellman and his group in 1997, has become an invaluable chiral auxiliary in the asymmetric synthesis of amines.[1] The facile oxidation of the sulfinamide to the corresponding sulfonamide allows for the introduction of the tert-butylsulfonyl group, a valuable moiety in drug design. While the initial focus was on the utility of the sulfinamide, the resulting sulfonamide has found its own applications as a stable, non-rotameric scaffold in the synthesis of complex molecules and libraries for drug discovery.[2]

Synthesis of this compound

The most common and efficient pathway to this compound involves a two-step sequence: the synthesis of tert-butylsulfinamide followed by its oxidation.

Synthesis of tert-Butylsulfinamide

Several methods have been established for the synthesis of tert-butylsulfinamide. The choice of route often depends on the availability of starting materials, scalability, and the desired chirality of the final product.

A widely used method for the enantioselective synthesis of tert-butylsulfinamide starts from the inexpensive di-tert-butyl disulfide. This process involves a catalytic asymmetric oxidation to the thiosulfinate, followed by reaction with a nitrogen source.[1]

Reaction Scheme:

Figure 1: Synthesis of tert-butylsulfinamide from di-tert-butyl disulfide.

Experimental Protocol: Asymmetric Synthesis of (R)-tert-Butylsulfinamide

-

Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide. To a solution of di-tert-butyl disulfide (1.0 mol) in a suitable solvent such as acetone, is added a catalytic amount of a vanadium catalyst (e.g., VO(acac)₂) and a chiral ligand. The mixture is cooled, and hydrogen peroxide (H₂O₂) is added dropwise while maintaining the temperature. The reaction progress is monitored by TLC or NMR.

-

Step 2: Amination of tert-Butyl tert-butanethiosulfinate. The resulting tert-butyl tert-butanethiosulfinate is then reacted with lithium amide (LiNH₂) in liquid ammonia to afford tert-butylsulfinamide.

Quantitative Data:

| Starting Material | Key Reagents | Product | Yield | Reference |

| Di-tert-butyl disulfide | H₂O₂, VO(acac)₂, Chiral Ligand, LiNH₂ | (R)-tert-Butylsulfinamide | 70-75% (after recrystallization) | [1] |

An alternative route involves the use of a halogenated tert-butane, such as tert-butyl bromide or chloride, to generate a Grignard reagent, which is then reacted with sulfur dioxide. The resulting sulfinic acid is converted to the sulfinyl chloride and then to the sulfinamide.[3]

Reaction Scheme:

Figure 2: Synthesis of tert-butylsulfinamide from a halogenated tert-butane.

Experimental Protocol:

-

Step 1: Preparation of tert-Butylmagnesium Halide. tert-Butyl halide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the Grignard reagent.

-

Step 2: Formation of tert-Butylsulfinic Acid. Sulfur dioxide gas is bubbled through the Grignard solution at low temperature.

-

Step 3: Conversion to tert-Butylsulfinyl Chloride. The resulting sulfinic acid is treated with thionyl chloride (SOCl₂) to yield tert-butylsulfinyl chloride.

-

Step 4: Amination. The sulfinyl chloride is then reacted with ammonia to produce tert-butylsulfinamide.

Quantitative Data:

| Starting Material | Key Reagents | Product | Yield | Reference |

| tert-Butyl Bromide | Mg, SO₂, SOCl₂, NH₃ | tert-Butylsulfinamide | Good to high | [3] |

Oxidation of tert-Butylsulfinamide to this compound

The final step in the primary synthesis of this compound is the oxidation of the sulfinamide group. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.

Reaction Scheme:

Figure 3: Oxidation of tert-butylsulfinamide to this compound.

Experimental Protocol (Adapted from general procedures for sulfinamide oxidation):

-

Reaction Setup: tert-Butylsulfinamide (1.0 equiv) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidation: The solution is cooled in an ice bath, and a solution of m-CPBA (approximately 1.1-1.5 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

Workup: The reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Estimated based on general oxidation protocols):

| Starting Material | Key Reagents | Product | Expected Yield |

| tert-Butylsulfinamide | m-CPBA | This compound | >90% |

Applications in Drug Development

The this compound moiety is a valuable component in the design of new therapeutic agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bulky tert-butyl group can provide steric hindrance, which can be exploited to enhance selectivity or metabolic stability.

While specific examples of blockbuster drugs containing a simple this compound are not as prevalent as other sulfonamides, the synthetic accessibility of this building block makes it an attractive component for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[2]

Conclusion

The synthesis of this compound is a well-established process, primarily proceeding through the versatile intermediate, tert-butylsulfinamide. The development of asymmetric routes to chiral tert-butylsulfinamide has been a significant achievement, enabling the stereoselective synthesis of a wide range of chiral amines and their derivatives. The subsequent oxidation to the sulfonamide is a high-yielding transformation. This technical guide has provided a detailed overview of the key synthetic methodologies, including experimental protocols and quantitative data, to aid researchers in the preparation and application of this important synthetic building block. The continued exploration of this compound and its derivatives is expected to yield novel compounds with significant potential in medicinal chemistry and drug development.

References

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to the Historical Development and Application of Ellman's Auxiliary

A pivotal advancement in asymmetric synthesis, tert-butanesulfinamide, commonly known as Ellman's auxiliary, has revolutionized the preparation of chiral amines, a critical component in a vast array of pharmaceuticals and biologically active compounds. Developed in 1997 by the laboratory of Jonathan A. Ellman, this chiral auxiliary provides a robust and highly stereoselective method for the synthesis of a wide variety of enantioenriched amines.

This technical guide provides an in-depth exploration of the historical development, synthetic protocols, and mechanistic underpinnings of Ellman's auxiliary, tailored for researchers, scientists, and drug development professionals.

Historical Development and Core Principles

Prior to 1997, the asymmetric synthesis of amines often involved cumbersome and less general methodologies. The introduction of tert-butanesulfinamide provided a versatile and highly effective solution.[1][2] The power of this auxiliary lies in its ability to be readily condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are sufficiently electrophilic to react with a wide range of nucleophiles, and the bulky tert-butanesulfinyl group effectively directs the nucleophilic attack to one face of the imine, leading to high diastereoselectivity.[1][3] The final step involves the facile acidic cleavage of the sulfinyl group to afford the desired chiral amine.[2]

The stereochemical outcome of the nucleophilic addition is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3][4] In this model, the metal cation of the nucleophile coordinates with both the nitrogen and oxygen atoms of the sulfinyl group, creating a rigid cyclic structure that minimizes steric interactions and dictates the facial selectivity of the addition.[3]

Synthesis of Ellman's Auxiliary

The practical utility of Ellman's auxiliary is enhanced by its accessible synthesis from inexpensive starting materials. The initial two-step synthesis from di-tert-butyl disulfide has been optimized for large-scale production.[5][6]

Key Synthetic Transformations:

-

Asymmetric Oxidation: Di-tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butyl tert-butanethiosulfinate.[5][7]

-

Disulfide Bond Cleavage: The thiosulfinate is then treated with lithium amide in liquid ammonia to furnish the desired tert-butanesulfinamide.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Ellman's auxiliary. Below are representative protocols for its synthesis and use.

Protocol 1: Enantioselective Synthesis of (R)-tert-Butanesulfinamide

This protocol is adapted from the improved large-scale synthesis developed by Ellman and coworkers.[5][8]

Materials:

-

Di-tert-butyl disulfide

-

Chiral ligand (e.g., derived from cis-1-amino-2-indanol)

-

Vanadyl acetylacetonate (VO(acac)₂)

-

30% Hydrogen peroxide

-

Acetone

-

Lithium amide

-

Liquid ammonia

-

Chloroacetic acid

Procedure:

-

Asymmetric Oxidation:

-

To a solution of di-tert-butyl disulfide and the chiral ligand in acetone, add VO(acac)₂.

-

Cool the mixture and slowly add 30% hydrogen peroxide while maintaining a low temperature.

-

Monitor the reaction for conversion to tert-butyl tert-butanethiosulfinate.

-

Upon completion, quench the reaction and extract the product.

-

-

Sulfinamide Formation:

-

Prepare a solution of lithium amide in liquid ammonia at -78 °C.

-

Slowly add the crude tert-butyl tert-butanethiosulfinate to the lithium amide solution.

-

After the reaction is complete, quench with a solution of chloroacetic acid.

-

Extract the aqueous layer with an organic solvent.

-

Purify the crude product by trituration and recrystallization to yield enantiomerically pure (R)-tert-butanesulfinamide.

-

Protocol 2: Asymmetric Synthesis of an α-Branched Amine

This protocol outlines the general procedure for the condensation of Ellman's auxiliary with an aldehyde and subsequent diastereoselective addition of a Grignard reagent.[3][7]

Materials:

-

(R)- or (S)-tert-butanesulfinamide

-

Aldehyde

-

Titanium tetraethoxide (Ti(OEt)₄) or Copper(II) sulfate (CuSO₄)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Hydrochloric acid in methanol

Procedure:

-

N-tert-Butanesulfinyl Imine Formation:

-

Dissolve the tert-butanesulfinamide and the aldehyde in anhydrous DCM.

-

Add a dehydrating agent such as Ti(OEt)₄ or CuSO₄.

-

Stir the reaction at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.

-

Filter the reaction mixture and concentrate the filtrate to obtain the crude N-tert-butanesulfinyl imine.

-

-

Diastereoselective Nucleophilic Addition:

-

Dissolve the crude imine in anhydrous THF and cool to -78 °C.

-

Slowly add the Grignard reagent to the cooled solution.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

-

Cleavage of the Auxiliary:

-

Dissolve the crude addition product in methanol.

-

Add a solution of HCl in methanol.

-

Stir at room temperature to effect the cleavage of the tert-butanesulfinyl group.

-

Concentrate the reaction mixture and precipitate the amine hydrochloride salt with diethyl ether.

-

The enantiomerically enriched amine can be isolated by filtration.

-

Quantitative Data

The high diastereoselectivity of nucleophilic additions to N-tert-butanesulfinyl imines is a hallmark of this methodology. The following tables summarize representative data for various substrates and nucleophiles.

| Aldehyde (R¹CHO) | Nucleophile (R²M) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | Phenylmagnesium bromide | >99:1 | 95 |

| Isobutyraldehyde | Phenylmagnesium bromide | 98:2 | 91 |

| Benzaldehyde | Methylmagnesium bromide | 98:2 | 94 |

| Cinnamaldehyde | Phenylmagnesium bromide | >99:1 | 96 |

| Ketone (R¹R²CO) | Nucleophile (R³M) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Acetophenone | Allylmagnesium bromide | 96:4 | 85 |

| Propiophenone | Methylmagnesium bromide | 97:3 | 89 |

| 3-Pentanone | Phenylmagnesium bromide | 95:5 | 82 |

Visualizations

The following diagrams illustrate the key pathways and logical relationships in the application of Ellman's auxiliary.

References

- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

tert-Butanesulfinamide: A Comprehensive Technical Guide to its Use as a Chiral Ammonia Equivalent

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The development of efficient methods for their asymmetric synthesis is therefore a cornerstone of modern organic chemistry. Introduced by Ellman in 1997, enantiopure tert-butanesulfinamide (tBS) has emerged as a preeminent chiral ammonia equivalent, offering a robust and highly versatile platform for the synthesis of a wide spectrum of chiral amines.[2][3] This technical guide provides an in-depth overview of the core principles and practical applications of tert-butanesulfinamide in asymmetric synthesis. It details the formation of N-tert-butanesulfinyl imines, their diastereoselective functionalization with a variety of nucleophiles, and the subsequent deprotection to yield highly enantioenriched amine products.[4][5] This document includes structured data tables for easy comparison of reaction outcomes, detailed experimental protocols for key transformations, and process diagrams to illustrate reaction pathways and mechanisms.

The Core Methodology: From Sulfinamide to Chiral Amine

The power of tert-butanesulfinamide as a chiral auxiliary lies in a straightforward, three-step sequence:

-

Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinylimine). This step effectively transfers the chirality from the sulfur atom to the newly formed imine.[3][4]

-

Diastereoselective Nucleophilic Addition: The sulfinylimine, activated by the electron-withdrawing sulfinyl group, undergoes addition by a nucleophile. The bulky tert-butyl group on the chiral sulfur atom directs the nucleophile to one face of the C=N bond, resulting in high diastereoselectivity.[3][6][7]

-

Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to liberate the desired chiral primary amine, typically as an ammonium salt.[3][8]

This overall process, from a simple carbonyl compound to a highly enantioenriched amine, is a powerful tool for installing chiral nitrogen centers.

Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.

Formation of N-tert-Butanesulfinyl Imines

The condensation of tert-butanesulfinamide with aldehydes or ketones is the crucial first step. The reaction is typically mediated by a Lewis acid that acts as a dehydrating agent. For the synthesis of ketimines, which is often more challenging than for aldimines, titanium(IV) ethoxide is a particularly effective reagent.[6][9]

Table 1: Representative Conditions for Sulfinylimine Formation

| Carbonyl Substrate | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |

| Aldehydes | CuSO₄ | CH₂Cl₂ | Room Temp. | High | [6][9] |

| Aldehydes | Ti(OEt)₄ | THF | Room Temp. | High | [9] |

| Ketones | Ti(OEt)₄ | THF | 60 °C | High | [9] |

| Hindered Ketones | Ti(OiPr)₄ | THF | Reflux | Good | [9] |

Asymmetric Nucleophilic Additions

The diastereoselective addition of nucleophiles to the C=N bond of sulfinylimines is the key stereochemistry-defining step. The stereochemical outcome is highly predictable, generally proceeding through a six-membered ring transition state where the nucleophile attacks from the face opposite the bulky tert-butyl group.

Caption: Proposed transition state and logic for stereochemical control.

Addition of Organometallic Reagents

Grignard and organolithium reagents are the most common nucleophiles used in this methodology, providing access to a wide variety of α-branched and α,α-dibranched amines.[3][4][6]

Table 2: Diastereoselective Addition of Organometallic Reagents to Sulfinylimines

| Imine Substrate (R¹, R²) | Organometallic Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |

| R¹=Ph, R²=H | MeMgBr | THF, -48 °C | 98 | 94:6 | [6] |

| R¹=i-Pr, R²=H | PhMgBr | Toluene, -48 °C | 96 | 98:2 | [6] |

| R¹=Ph, R²=Me | EtMgBr | THF, -78 °C to rt | 94 | 96:4 | [4] |

| R¹=Ph, R²=Me | MeLi / AlMe₃ | CH₂Cl₂ | 86 | >99:1 | [4] |

| R¹=2-furyl, R²=H | AllylMgBr | THF, -78 °C to rt | 92 | 95:5 | [7] |

| R¹=Ph(CH₂)₂, R²=H | n-BuLi | THF, -78 °C | 89 | 91:9 | [6] |

Addition of Other Nucleophiles

The methodology extends beyond simple organometallics. Enolates, ynamides, and organocuprates have all been successfully employed to generate β-amino compounds, propargylamines, and other valuable structures.[10][11]

Table 3: Diastereoselective Addition of Various Nucleophiles

| Imine Substrate | Nucleophile / Reagents | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |

| (S)-N-tBS-3,3,3-trifluoroacetaldimine | Phenylacetylene / n-BuLi | THF, -78 °C | 87 | 70:30 | [12][13] |

| α,β-Unsaturated Sulfinyl Imine | Me₂CuLi | Et₂O, -78 °C | 78 | 96:4 | [11] |

| Various Aldimines | Lithiated Ynamide / BF₃·OEt₂ | THF, -78 °C to rt | 60-91 | 85:15 to >95:5 | [10] |

Catalytic Asymmetric Additions

In addition to stoichiometric additions, catalytic variants have been developed. For example, copper-catalyzed addition of bis(pinacolato)diboron to sulfinylimines provides an efficient route to valuable α-amino boronate esters.[14][15]

Table 4: Copper-Catalyzed Addition to Sulfinylimines

| Imine Substrate | Reagents | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference(s) |

| N-tBS-benzaldimine | B₂(pin)₂ | CuCl / NaOt-Bu / Xantphos | 61 | >98:2 | [14][15] |

| N-tBS-pyrazine-2-carbaldimine | B₂(pin)₂ | CuCl / NaOt-Bu / Xantphos | 52 | >98:2 | [14][15] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key steps in the synthesis of a chiral amine using tert-butanesulfinamide.

Protocol 1: Synthesis of an N-tert-Butanesulfinyl Aldimine

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide using copper(II) sulfate.

-

To a flask charged with a stir bar, add the aldehyde (1.2 equiv) and anhydrous dichloromethane (DCM, ~0.4 M).

-

Add (R)-tert-butanesulfinamide (1.0 equiv).

-

Add anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) to the solution.

-

Seal the flask and stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the limiting sulfinamide.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM.

-

Concentrate the filtrate in vacuo to yield the crude N-tert-butanesulfinyl aldimine.

-

The product is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Grignard Addition

This protocol outlines the addition of a Grignard reagent to a chiral sulfinylimine.

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the N-tert-butanesulfinyl imine (1.0 equiv) and anhydrous solvent (e.g., THF or Toluene, ~0.2 M).

-

Cool the solution to the desired temperature (typically -48 °C or -78 °C) using a dry ice/acetone or similar bath.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, as a solution in THF) dropwise via syringe over 15-30 minutes, maintaining the internal temperature.

-

Stir the reaction at this temperature for 3-6 hours. Monitor the reaction by TLC for consumption of the starting imine.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched sulfinamide adduct.

Protocol 3: Sulfinyl Group Deprotection

This protocol describes the final cleavage of the auxiliary to yield the primary amine hydrochloride.

-

Dissolve the purified sulfinamide adduct (1.0 equiv) in a protic solvent such as methanol or ethanol (~0.2 M).

-

Add a solution of hydrochloric acid (1.5-2.0 equiv, e.g., 4 M HCl in dioxane or a concentrated aqueous solution) at room temperature.

-

Stir the mixture for 30-60 minutes. Formation of a precipitate (the amine hydrochloride salt) may be observed.

-

To facilitate precipitation, diethyl ether can be added to the mixture.

-

Isolate the amine hydrochloride salt by vacuum filtration, washing the solid with cold diethyl ether.

-

Dry the solid under vacuum to yield the pure chiral amine salt. The filtrate contains the sulfinyl by-product.[16]

Caption: Step-by-step experimental workflow for a typical synthesis sequence.

Conclusion

tert-Butanesulfinamide has proven to be an exceptionally reliable and versatile chiral auxiliary for the asymmetric synthesis of amines. Its commercial availability in both enantiomeric forms, the high yields and diastereoselectivities achieved across a broad range of substrates, and the straightforward operational procedures have cemented its role as a go-to reagent in both academic and industrial settings.[1][17] The ability to synthesize complex and sterically hindered chiral amines makes this methodology indispensable for drug discovery and development professionals. The continuous expansion of its applications, including in the synthesis of heterocycles and other complex molecular architectures, ensures that tert-butanesulfinamide will remain a vital tool in synthetic organic chemistry for the foreseeable future.[7][17]

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. A Highly Stereoselective Addition of Lithiated Ynamides to Ellman–Davis Chiral N-tert-Butanesulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric conjugate addition of copper reagents to alpha,beta-unsaturated tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Mannich reactions of (S)- N- tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric copper-catalyzed synthesis of alpha-amino boronate esters from N-tert-butanesulfinyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bristol.ac.uk [bristol.ac.uk]

- 17. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemical Induction Mechanism of tert-Butylsulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules is often critical to their pharmacological activity. Among the most robust and widely adopted methods for achieving this is the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary.[1] This chiral auxiliary has become an invaluable tool due to its high efficiency, the predictability of its stereochemical outcomes, its operational simplicity, and the commercial availability of both enantiomers.[1][2]

This technical guide provides a detailed examination of the core mechanism by which tert-butanesulfinamide and its derivatives, primarily N-tert-butanesulfinyl imines, induce stereoselectivity in nucleophilic additions. It will cover the prevailing transition state models, present quantitative data from key reactions, provide detailed experimental protocols, and illustrate the underlying principles through mechanistic diagrams.

The general workflow involves two main stages: the condensation of enantiopure tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine, followed by the highly diastereoselective addition of a nucleophile to the imine's C=N double bond. The power of this method lies in the ability of the chiral sulfinyl group to effectively shield one face of the imine, directing the incoming nucleophile to the opposite face with high fidelity. Subsequent acidic cleavage of the N-S bond reveals the desired chiral primary amine with minimal racemization.[3]

Figure 1: General workflow for asymmetric amine synthesis using Ellman's auxiliary.

Core Mechanism of Stereochemical Induction

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is primarily dictated by the formation of a rigid, cyclic transition state, particularly with organometallic reagents containing coordinating metals like magnesium or zinc.[3][4] The most widely accepted model involves a six-membered chair-like transition state where the metal atom chelates to both the sulfinyl oxygen and the imine nitrogen.[4][5]

Chelation-Controlled Mechanism (Grignard Reagents)

When using Grignard reagents (R-MgX) in non-coordinating solvents such as dichloromethane (CH₂Cl₂) or toluene, a highly ordered transition state is formed.[4][5] To minimize steric hindrance, the bulky tert-butyl group on the sulfur atom and the larger substituent (R₁) on the imine carbon orient themselves in pseudo-equatorial positions. This arrangement exposes one face of the C=N bond to the incoming nucleophile (R₂), leading to a predictable and highly diastereoselective addition.[4] DFT (Density Functional Theory) calculations have supported this six-membered ring cyclic transition state, confirming it as the lowest energy pathway and accurately predicting the experimentally observed diastereomeric ratios.[4][6][7]

Figure 2: Chelation-controlled six-membered chair-like transition state model.

Non-Chelation (Acyclic) Model (Organolithium Reagents)

In contrast, when using organolithium reagents, especially in coordinating solvents like tetrahydrofuran (THF), the stereochemical outcome is often explained by an acyclic, or open, transition state.[4] In this model, chelation is disrupted, and the stereochemistry is governed by minimizing dipole-dipole interactions and steric hindrance. The sulfinyl group and the imine adopt an anti-periplanar conformation to minimize dipole moments. The nucleophile then attacks the less sterically hindered face of the imine, which is typically opposite to the bulky tert-butylsulfinyl group.[8][9] This can sometimes lead to a reversal of stereoselectivity compared to the Grignard addition.[10]

Figure 3: Acyclic transition state model for organolithium additions.

Quantitative Data Summary

The diastereoselectivity of the nucleophilic addition is consistently high across a wide range of substrates and nucleophiles. The following tables summarize representative results.

Table 1: Diastereoselective Addition of Grignard Reagents to Aldimines

| Entry | Aldehyde (R¹) | Grignard (R²) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | EtMgBr | CH₂Cl₂ | 94 | 98:2 |

| 2 | Ph | MeMgBr | CH₂Cl₂ | 89 | 96:4 |

| 3 | i-Pr | PhMgBr | CH₂Cl₂ | 91 | >99:1 |

| 4 | c-Hex | EtMgBr | Toluene | 92 | 98:2 |

| 5 | n-Pr | AllylMgBr | THF | 89 | 96:4 |

| Data compiled from multiple sources.[3][5] |

Table 2: Diastereoselective Addition of Organolithium Reagents to Ketimines

| Entry | Ketone (R¹, R²) | Organolithium (R³) | Additive | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph, Me | n-BuLi | Me₃Al | 89 | 97:3 |

| 2 | Ph, Me | PhLi | Me₃Al | 85 | 99:1 |

| 3 | i-Pr, Me | n-BuLi | Me₃Al | 86 | 96:4 |

| 4 | -(CH₂)₅- | PhLi | Me₃Al | 79 | 98:2 |

| The use of Me₃Al is often crucial for high selectivity with organolithium reagents on ketimine substrates.[11] |

Detailed Experimental Protocols

The following are representative experimental procedures for the key steps in the synthesis.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine (CuSO₄ Method)

This procedure is adapted from Ellman, J. Org. Chem., 1999 , 64, 1278-1284.[10][12]

Materials:

-

(R)-tert-Butanesulfinamide

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous Copper(II) Sulfate (CuSO₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of (R)-tert-butanesulfinamide (1.1 equivalents, e.g., 5.5 mmol, 667 mg) and anhydrous CuSO₄ (2.0 equivalents, e.g., 10.0 mmol, 1.60 g) in anhydrous CH₂Cl₂ (25 mL) is added the aldehyde (1.0 equivalent, e.g., 5.0 mmol, 531 mg) dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the pad is washed with additional CH₂Cl₂ (3 x 10 mL).

-

The combined filtrates are concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes, e.g., 1:10) to afford the pure N-tert-butanesulfinyl imine.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This procedure is a generalized representation from multiple sources.[5][9]

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., Ethylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

The N-tert-butanesulfinyl imine (1.0 equivalent) is dissolved in anhydrous CH₂Cl₂ (to a concentration of approx. 0.1-0.2 M) in an oven-dried flask under a nitrogen atmosphere.

-

The solution is cooled to -48 °C to -78 °C in a dry ice/acetone bath.

-

The Grignard reagent (1.2-1.5 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at this temperature for 3-6 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at the low temperature, followed by warming to room temperature.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude sulfinamide adduct, which can be purified by chromatography or recrystallization.

Conclusion

The use of tert-butanesulfinamide as a chiral auxiliary provides a powerful and predictable platform for the asymmetric synthesis of a vast array of chiral amines. The stereochemical induction is robustly controlled through chelation of the sulfinyl oxygen and imine nitrogen to a metal cation, forming a rigid, chair-like six-membered transition state that dictates the facial selectivity of nucleophilic attack.[4][6] The ability to modulate this mechanism, for instance by using non-chelating metals or coordinating solvents to favor an acyclic pathway, adds to the versatility of the methodology.[4] With well-established and reliable experimental protocols, high yields, and exceptional levels of diastereoselectivity, the Ellman auxiliary remains a critical tool for researchers in the synthesis of stereochemically defined molecules for the pharmaceutical and agrochemical industries.[1]

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]

- 7. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rsc.org [rsc.org]

- 11. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Theoretical Explorations of tert-Butylsulfonamide Transition States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical and computational studies concerning the transition states of reactions involving tert-butylsulfonamide and its derivatives. While direct and extensive computational studies specifically targeting this compound transition states are not abundant in the current literature, this guide synthesizes available data from related sulfonamide and tert-butylsulfinamide systems to offer insights into the structural and energetic properties of these critical intermediates. The methodologies employed in these theoretical investigations are detailed, providing a framework for future computational research in this area. This document serves as a resource for researchers in computational chemistry, medicinal chemistry, and drug development seeking to understand and predict the reactivity and stereoselectivity of reactions involving this important functional group.

Introduction

tert-Butylsulfonamides are a cornerstone in modern organic synthesis and medicinal chemistry. Their utility stems from their role as protecting groups, chiral auxiliaries, and key pharmacophores in a variety of therapeutic agents. Understanding the mechanisms of reactions involving tert-butylsulfonamides is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic methodologies and drug candidates. At the heart of these reaction mechanisms lie the transition states—transient, high-energy structures that dictate the kinetic feasibility and stereochemical outcome of a chemical transformation.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states. This guide summarizes the current state of theoretical research on this compound transition states, drawing parallels from closely related systems to provide a comprehensive picture.

Theoretical Methodologies for Transition State Analysis

The computational investigation of transition states is a meticulous process that involves locating a first-order saddle point on the potential energy surface. The following protocols are commonly employed in the theoretical studies of sulfonamide and sulfinamide reaction mechanisms.

Computational Protocol for Transition State Optimization

A typical workflow for identifying and verifying a transition state is outlined below. This process is iterative and requires careful analysis at each step.

Caption: A generalized workflow for computational transition state analysis.

Key Experimental/Computational Protocols:

-

Geometry Optimization: Initial structures of reactants, products, and a guess for the transition state are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Transition State Search: Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm are employed to locate the saddle point.

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to verify it as a true transition state. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products on the potential energy surface.

-

Single-Point Energy Calculation: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Transition States in Reactions of tert-Butylsulfinamide Derivatives

While direct computational studies on this compound transition states are limited, a significant body of theoretical work exists for the closely related tert-butylsulfinamide derivatives. These studies provide valuable analogies for understanding the factors that govern reactivity and stereoselectivity. A common reaction studied is the nucleophilic addition to N-(tert-butylsulfinyl)imines.

Chelation-Controlled vs. Open Transition States

The stereochemical outcome of nucleophilic additions to chiral N-(tert-butylsulfinyl)imines is often rationalized by invoking either a chelation-controlled (cyclic) or an open-chain transition state model.

Spectroscopic Characterization of tert-Butylsulfonamide: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for tert-Butylsulfonamide (CAS 34813-49-5), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the amine and tert-butyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.71 | Broad Singlet | 2H | -SO₂NH₂ |

| 1.38 | Singlet | 9H | -C(CH₃ )₃ |

| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1] |

¹³C NMR Data (Estimated)

| Estimated Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 58 - 62 | C (CH₃)₃ | The quaternary carbon attached to the sulfonyl group is expected in this region, influenced by the electronegative sulfur and oxygen atoms. |

| ~ 23 - 25 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group are anticipated in the aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390 - 3320 | Strong, Sharp | N-H Asymmetric Stretch (primary amine)[2] |

| 3280 - 3220 | Strong, Sharp | N-H Symmetric Stretch (primary amine)[2] |

| 2980 - 2870 | Medium to Strong | C-H Stretch (alkane) |

| ~ 1640 | Medium | N-H Bending (scissoring) |

| 1345 - 1315 | Strong | S=O Asymmetric Stretch (sulfonamide)[2] |

| 1185 - 1145 | Strong | S=O Symmetric Stretch (sulfonamide)[2] |

| 925 - 905 | Medium | S-N Stretch[2] |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern.

| m/z | Ion | Notes |

| 137.05 | [M]⁺ | Molecular ion (Monoisotopic Mass: 137.0510 Da)[3] |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 80 | [SO₂NH₂]⁺ | Fragment corresponding to the sulfonamide group. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, a common and stable fragment. |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy (FT-IR)

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

Commercial Availability and Applications of tert-Butylsulfonamide and its Chiral Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylsulfonamide and its chiral derivative, tert-butanesulfinamide, are versatile reagents in modern organic synthesis, playing crucial roles in the construction of complex nitrogen-containing molecules. While structurally similar, their applications diverge significantly. This compound primarily serves as a protecting group and a source of nitrogen in various transformations. In contrast, the chiral tert-butanesulfinamide, particularly the enantiopure forms developed by Ellman, has become an indispensable tool for the asymmetric synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] This technical guide provides an in-depth overview of the commercial availability of these compounds, their key suppliers, and detailed experimental protocols for their application, with a focus on asymmetric synthesis utilizing Ellman's auxiliary.

Commercial Availability and Suppliers

This compound and its chiral analogues, (R)- and (S)-tert-butylsulfinamide, are readily available from a range of chemical suppliers. The choice of supplier may depend on the required quantity, purity, and whether the achiral sulfonamide or a specific enantiomer of the sulfinamide is needed. Below is a summary of major suppliers and typical product specifications.

Major Suppliers of this compound and tert-Butanesulfinamide

| Supplier | Product Name(s) | CAS Number(s) | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | This compound | 34813-49-5 | AldrichCPR | Research quantities available. |

| (R)-(+)-tert-Butanesulfinamide | 196929-78-9 | ≥98% | Known as Ellman's auxiliary. | |

| (S)-(-)-tert-Butanesulfinamide | 343338-28-3 | ≥98% | Known as Ellman's auxiliary. | |

| Thermo Fisher Scientific | (R)-(+)-tert-Butylsulfinamide | 196929-78-9 | 98% | Available under the Thermo Scientific Chemicals brand. |

| (S)-(-)-2-Methyl-2-propanesulfinamide | 343338-28-3 | 97% | ||

| TCI Chemicals | (R)-(+)-tert-Butylsulfinamide | 196929-78-9 | >98.0% (GC) | Offers various package sizes. |

| (S)-(-)-tert-Butylsulfinamide | 343338-28-3 | >98.0% (GC) | ||

| VIVAN Life Sciences | (R)-tert-Butylsulfinamide | 196929-78-9 | Not specified | Bulk and custom synthesis inquiries are welcomed. |

| MedChemExpress | (R)-(+)-tert-Butylsulfinamide | 196929-78-9 | Not specified | Marketed as a chiral reagent for asymmetric synthesis. |

| ChemicalBook | tert-Butanesulfinamide | 146374-27-8 (racemic) | Varies | A platform connecting numerous suppliers, primarily from China. |

Core Applications and Chemical Principles

This compound: A Protecting Group and Nitrogen Source

The tert-butylsulfonyl (Bus) group is utilized as a protecting group for amines. Its steric bulk and electronic properties render the protected amine stable to a range of reaction conditions. Furthermore, this compound can act as a nitrogen source in catalytic reactions such as aminohydroxylation and aziridination of olefins.

tert-Butanesulfinamide (Ellman's Auxiliary): A Cornerstone of Asymmetric Amine Synthesis

The enantiopure forms of tert-butanesulfinamide are celebrated for their role as chiral auxiliaries in the asymmetric synthesis of amines.[1] The general strategy involves three key steps, which will be detailed in the experimental protocols section:

-

Condensation: Reaction of the chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.

-

Diastereoselective Nucleophilic Addition: Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the imine, where the chiral sulfinyl group directs the stereochemical outcome of the reaction, leading to a high diastereomeric excess.[1]

-

Deprotection: Removal of the tert-butanesulfinyl group under acidic conditions to yield the desired chiral primary or secondary amine.[1]

This methodology has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles and natural products.[2]

Experimental Protocols

The following protocols are synthesized from literature procedures and represent common methodologies for the application of tert-butanesulfinamide in asymmetric synthesis.

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imines

This procedure describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

Materials:

-

Aldehyde (1.0 equiv)

-

(R)-(+)-tert-Butanesulfinamide (1.05 equiv)

-

Anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred suspension of anhydrous CuSO₄ in anhydrous DCM at room temperature, add the aldehyde and (R)-(+)-tert-butanesulfinamide.

-

Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the solid copper salts.

-

Wash the celite pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to a Chiral N-tert-Butanesulfinyl Imine

This protocol outlines the addition of a Grignard reagent to a pre-formed chiral imine.

Materials:

-

N-tert-Butanesulfinyl imine (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv in THF)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

-

Dissolve the N-tert-butanesulfinyl imine in anhydrous THF or DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the Grignard reagent dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3-6 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched N-tert-butanesulfinyl amine.

Protocol 3: Deprotection of the tert-Butanesulfinyl Group

This procedure describes the removal of the chiral auxiliary to yield the free amine.

Materials:

-

N-tert-Butanesulfinyl amine (1.0 equiv)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)

-

Methanol or 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-tert-butanesulfinyl amine in methanol or 1,4-dioxane.

-

Add the HCl solution (typically 2-4 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure chiral amine hydrochloride salt.

-

The free amine can be obtained by neutralization with a base.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.

Caption: Enantioselective synthesis of tert-butanesulfinamide.

Caption: General workflow for asymmetric amine synthesis.

Caption: Cleavage of the auxiliary and potential recycling pathway.

Conclusion

This compound and, more significantly, its chiral sulfinamide counterpart, are readily available and powerful tools for organic synthesis. While the former serves as a robust protecting group and nitrogen source, the latter has revolutionized the asymmetric synthesis of chiral amines, a critical component of many biologically active molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize these reagents in their synthetic endeavors. The widespread commercial availability of these compounds from multiple suppliers ensures their accessibility for a broad range of research and development activities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Amines Using tert-Butylsulfinamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as a significant number of bioactive molecules and approved drugs contain chiral amine moieties.[1][2] One of the most robust and widely adopted methodologies for this purpose utilizes tert-butylsulfinamide, often referred to as Ellman's auxiliary.[1][3][4] This chiral auxiliary has proven to be highly effective in controlling stereochemistry during the formation of new carbon-nitrogen bonds.[1][5]

This document provides detailed application notes and protocols for the synthesis of chiral amines using tert-butylsulfinamide. The methodology is centered around the condensation of the chiral sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary group, affords the desired chiral amine in high enantiomeric purity.[4][6]

Core Principles

The success of this methodology relies on several key factors:

-

Availability of Both Enantiomers: Both (R)- and (S)-tert-butylsulfinamide are commercially available, allowing for the synthesis of either enantiomer of the target amine.[7][8]

-

High Diastereoselectivity: The chiral tert-butylsulfinyl group effectively directs the nucleophilic attack on the imine carbon, leading to high diastereoselectivity in the addition step.[5][7]

-

Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and nucleophiles, enabling the synthesis of diverse chiral amines, including α-branched and α,α-dibranched amines.[6][9]

-

Mild Deprotection: The sulfinyl group can be readily cleaved under mild acidic conditions to furnish the free amine.[8][10]

-

Recyclability of the Auxiliary: Practical procedures have been developed for the recycling of the tert-butylsulfinyl group, enhancing the cost-effectiveness of the synthesis.[10][11]

Experimental Workflow

The general synthetic strategy for the preparation of chiral amines using tert-butylsulfinamide involves three main steps:

-

Formation of the N-tert-butanesulfinyl Imine: Condensation of an aldehyde or ketone with tert-butylsulfinamide.

-

Diastereoselective Nucleophilic Addition: Reaction of the sulfinyl imine with an organometallic reagent or other nucleophile.

-

Deprotection of the Sulfinamide: Acid-mediated cleavage of the N-S bond to yield the chiral amine.

References

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 5. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butanesulfinyl imines, derived from the readily available and recoverable Ellman's auxiliary (tert-butanesulfinamide), have emerged as powerful and versatile intermediates in asymmetric synthesis. The tert-butanesulfinyl group serves as a potent chiral director, enabling highly diastereoselective nucleophilic additions to the imine carbon.[1] This methodology provides a reliable and practical route to a wide array of enantioenriched chiral amines, which are crucial building blocks for pharmaceuticals, agrochemicals, and chiral catalysts.[1][2] The remarkable stereocontrol arises from the ability of the sulfinyl group to coordinate with metal cations, leading to well-organized, chair-like six-membered transition states. This document provides detailed application notes and experimental protocols for the synthesis of N-tert-butanesulfinyl imines and subsequent diastereoselective nucleophilic additions.

Key Features and Advantages:

-

High Diastereoselectivity: The bulky tert-butyl group and the coordinating ability of the sulfinyl oxygen lead to excellent stereocontrol in nucleophilic additions.[3][4]

-

Broad Substrate Scope: A wide variety of aldehydes and ketones, as well as numerous nucleophiles (organometallics, enolates), can be employed.[5][6]

-

Reliable Stereochemical Prediction: The stereochemical outcome can be reliably predicted based on chelation-controlled transition state models.

-

Mild Cleavage Conditions: The chiral auxiliary can be readily removed under mild acidic conditions to afford the free chiral amine.[1]

-

Availability of Both Enantiomers: Both (R)- and (S)-enantiomers of tert-butanesulfinamide are commercially available, providing access to both enantiomers of the target amine.

Reaction Mechanism and Stereochemical Model

The high diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines is generally rationalized by a chelation-controlled mechanism. For Grignard and organolithium reagents, a six-membered chair-like transition state is proposed where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky tert-butyl group on the sulfur atom and the R group of the imine occupy pseudo-equatorial positions, directing the nucleophile to attack from a specific face of the imine.

Caption: Chelation-controlled transition state model for Grignard addition.

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the general procedure for the condensation of aldehydes and ketones with tert-butanesulfinamide.

Materials:

-

(R)- or (S)-tert-butanesulfinamide

-

Aldehyde or Ketone

-

Anhydrous Copper(II) Sulfate (CuSO₄) or Titanium(IV) Ethoxide (Ti(OEt)₄)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure for Aldehydes (using CuSO₄): [5][6]

-

To a round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).

-

Add anhydrous DCM (5 mL per mmol of sulfinamide).

-

Add the aldehyde (1.1-1.5 equiv).

-

Add anhydrous CuSO₄ (2.0 equiv).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Procedure for Ketones (using Ti(OEt)₄): [5][6]

-

To a round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and the ketone (1.5-2.0 equiv).

-

Add anhydrous THF (5 mL per mmol of sulfinamide).

-

Add Ti(OEt)₄ (1.1-1.5 equiv) dropwise at room temperature.

-

Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the ketone) for 12-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol outlines a general procedure for the highly diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines.

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Anhydrous THF or Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Syringe and needles

Procedure: [4]

-

Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF or toluene (10 mL per mmol of imine) in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise via syringe over 10-15 minutes.

-

Stir the reaction mixture at -78 °C for 3-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfinamide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Diastereoselective Addition of an Organolithium Reagent

This protocol describes the addition of organolithium reagents, which may exhibit different diastereoselectivity compared to Grignard reagents depending on the solvent and additives.

Materials:

-

N-tert-Butanesulfinyl imine

-

Organolithium reagent (e.g., n-Butyllithium solution in hexanes)

-

Anhydrous THF or Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Syringe and needles

-

Follow the same setup and cooling procedure as described in Protocol 2.

-

Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF or toluene (10 mL per mmol).

-

Slowly add the organolithium reagent (1.5-2.0 equiv) dropwise at -78 °C.

-

Stir the reaction at -78 °C for 1-3 hours.

-

Monitor and quench the reaction as described in Protocol 2.

-

Workup and purify the product as described in Protocol 2.

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective addition of various nucleophiles to N-tert-butanesulfinyl imines.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines

| Entry | Imine (R¹) | Grignard Reagent (R²) | Solvent | Yield (%) | d.r. | Reference |

| 1 | Ph | MeMgBr | Toluene | 95 | >99:1 | [4] |

| 2 | Ph | EtMgBr | Toluene | 92 | >99:1 | [4] |

| 3 | i-Pr | PhMgBr | Toluene | 89 | 98:2 | [4] |

| 4 | PhCH₂CH₂ | MeMgBr | Toluene | 96 | 96:4 | [4] |

| 5 | Naphthyl | MeMgBr | THF | 91 | 95:5 | [4] |

Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Imines

| Entry | Imine (R¹) | Organolithium Reagent (R²) | Solvent | Yield (%) | d.r. | Reference |

| 1 | Ph | n-BuLi | Toluene | 70 | 70:30 | [2][7] |

| 2 | Ph | PhLi | THF | 85 | 90:10 | [2] |

| 3 | i-Pr | n-BuLi | Toluene | 65 | 65:35 | [7] |

| 4 | PhCH₂CH₂ | MeLi | THF | 88 | 92:8 | [2] |

Logical Relationships and Workflows

The following diagrams illustrate the general workflow and key relationships in the diastereoselective addition to N-tert-butanesulfinyl imines.

Caption: A typical experimental workflow.

Caption: Key factors affecting the reaction's diastereoselectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Aldehyde Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the condensation reactions of aldehydes with tert-butylsulfur-nitrogen compounds. While the direct condensation of tert-butylsulfonamide with aldehydes is not a widely documented general method for simple condensations, the closely related reagent, tert-butanesulfinamide , undergoes a well-established and highly utilized condensation with a broad range of aldehydes. This reaction, often referred to as the Ellman condensation, yields N-tert-butanesulfinyl imines, which are crucial intermediates in the asymmetric synthesis of chiral amines.[1][2] This document will primarily focus on the protocols for this highly valuable transformation. Additionally, examples of condensation reactions involving a substituted aromatic sulfonamide with specific aldehydes will be presented to address the user's query regarding sulfonamide-aldehyde condensations directly.

I. tert-Butanesulfinamide Condensation with Aldehydes

The condensation of tert-butanesulfinamide with aldehydes is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically pure amines.[1][2] The reaction involves the formation of a C=N double bond, yielding a chiral N-tert-butanesulfinyl imine. These imines are stable yet sufficiently reactive for subsequent diastereoselective nucleophilic additions.[1] The choice of dehydrating agent or catalyst is crucial for the success of the condensation, particularly for less reactive or sterically hindered aldehydes and ketones.

Experimental Protocols